molecular formula C10H7ClFNO B1657676 2-Chloro-7-fluoro-6-methoxyquinoline CAS No. 577967-68-1

2-Chloro-7-fluoro-6-methoxyquinoline

Cat. No. B1657676
CAS RN: 577967-68-1
M. Wt: 211.62
InChI Key: KXIUJIPISYINBN-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO . It is a type of fluorinated quinoline , a family of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of fluorinated quinolines like 2-Chloro-7-fluoro-6-methoxyquinoline often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The InChI code for 2-Chloro-7-fluoro-6-methoxyquinoline is 1S/C10H7ClFNO/c1-14-9-4-6-2-3-10 (11)13-8 (6)5-7 (9)12/h2-5H,1H3 . This indicates the presence of a quinoline ring system, which is a widespread structure in nature .


Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions. For instance, treatment of perchloroquinoline with cesium fluoride in DMSO at 100° has resulted in a mixture of various fluorinated quinolines . The reactivity of fluorinated quinolines is a topic of ongoing research .


Physical And Chemical Properties Analysis

2-Chloro-7-fluoro-6-methoxyquinoline is a powder with a molecular weight of 211.62 .

Scientific Research Applications

Antibacterial Agents

2-Chloro-7-fluoro-6-methoxyquinoline: has been utilized in the synthesis of novel antibacterial agents. The incorporation of fluorine atoms into quinoline derivatives is known to enhance their biological activity. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacterial strains, which could lead to the development of new broad-spectrum antibiotics .

Antioxidant Properties

Research indicates that quinoline derivatives exhibit significant antioxidant activities. The radical scavenging activity of these compounds is measured by their IC50 values, which have been found to be promising. This suggests potential applications in preventing oxidative stress-related diseases .

Antimalarial Activity

The quinoline ring system has been a cornerstone in the development of synthetic antimalarial drugs. The addition of fluorine atoms to quinolines, including 2-Chloro-7-fluoro-6-methoxyquinoline , has led to compounds with potent antimalarial properties, offering a pathway for new drug development .

Enzyme Inhibition

Fluorinated quinolines have been identified as inhibitors of various enzymes, which is crucial for the development of drugs targeting specific biochemical pathways. This property is particularly relevant in the design of anticancer and antiviral drugs .

Agriculture

Some fluorinated quinolines are finding applications in agriculture, potentially serving as components in pesticides or herbicides. Their unique properties could lead to more effective and environmentally friendly agricultural chemicals .

Liquid Crystal Components

Due to their structural properties, certain fluorinated quinolines are used in the production of liquid crystals. These materials are essential for modern display technologies, and 2-Chloro-7-fluoro-6-methoxyquinoline could contribute to advancements in this field .

Tubulin Polymerization Inhibition

Quinoline derivatives have been synthesized as potent tubulin polymerization inhibitors. This application is significant in cancer research, as it can lead to the development of new chemotherapeutic agents that target cancer cell division .

DNA Gyrase and Topoisomerase Inhibition

2-Chloro-7-fluoro-6-methoxyquinoline: derivatives have been studied as inhibitors of bacterial DNA gyrase and topoisomerase. These enzymes are critical for bacterial DNA replication, and their inhibition can halt the growth of bacteria, making these compounds potential candidates for antibacterial drugs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated quinolines, including 2-Chloro-7-fluoro-6-methoxyquinoline, are of interest in various fields. They have found applications in medicine, agriculture, and as components for liquid crystals . Research studies are ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their practical applications .

properties

IUPAC Name

2-chloro-7-fluoro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-10(11)13-8(6)5-7(9)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIUJIPISYINBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290612
Record name 2-Chloro-7-fluoro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoro-6-methoxyquinoline

CAS RN

577967-68-1
Record name 2-Chloro-7-fluoro-6-methoxyquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=577967-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-fluoro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoro-6-methoxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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